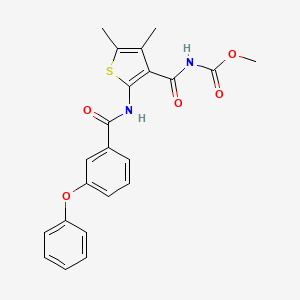
(4,5-二甲基-2-(3-苯氧基苯甲酰胺)噻吩-3-羰基)氨基甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carbonyl)carbamate is a synthetic organic compound with the molecular formula C22H20N2O5S and a molecular weight of 424.47 g/mol
科学研究应用
DMPT has a wide range of applications in scientific research, including:
Chemistry: DMPT is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound's biological activity has been studied for potential use in drug discovery and development, particularly in the treatment of various diseases.
Medicine: DMPT and its derivatives are investigated for their therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: DMPT is utilized in the production of advanced materials, such as organic semiconductors and organic light-emitting diodes (OLEDs).
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of DMPT typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the Gewald synthesis, which involves the reaction of a suitable ketone with elemental sulfur and ammonium acetate in the presence of a base. The resulting thiophene derivative is then further modified to introduce the desired substituents, such as the 4,5-dimethyl groups and the 3-phenoxybenzamido moiety.
Industrial Production Methods: In an industrial setting, the synthesis of DMPT may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and enhance efficiency.
化学反应分析
Types of Reactions: DMPT can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule, such as the carbonyl and amide groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the thiophene ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the carbonyl group.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized thiophene derivatives, reduced carbonyl compounds, and substituted thiophene derivatives, depending on the specific reagents and conditions used.
作用机制
The mechanism by which DMPT exerts its effects involves interactions with specific molecular targets and pathways. The compound's functional groups, such as the amide and carbonyl groups, play a crucial role in its biological activity. DMPT may bind to receptors or enzymes, modulating their activity and leading to desired therapeutic effects.
相似化合物的比较
DMPT is compared with other thiophene derivatives, highlighting its uniqueness:
Similar Compounds: Other thiophene derivatives, such as suprofen and articaine, share structural similarities with DMPT but differ in their substituents and biological activities.
Uniqueness: DMPT's unique combination of substituents, including the 3-phenoxybenzamido group, contributes to its distinct chemical and biological properties, making it a valuable compound in scientific research and industrial applications.
属性
IUPAC Name |
methyl N-[4,5-dimethyl-2-[(3-phenoxybenzoyl)amino]thiophene-3-carbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-13-14(2)30-21(18(13)20(26)24-22(27)28-3)23-19(25)15-8-7-11-17(12-15)29-16-9-5-4-6-10-16/h4-12H,1-3H3,(H,23,25)(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVROWXMPQTXCMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC(=O)OC)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
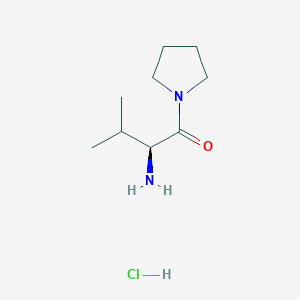
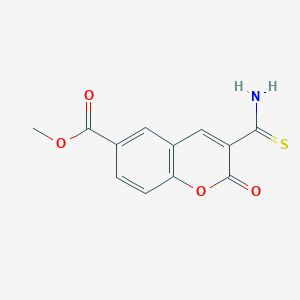
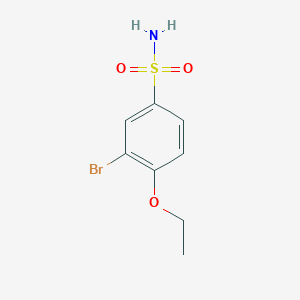
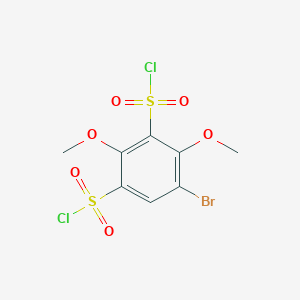
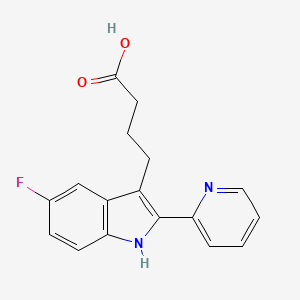
![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2568224.png)
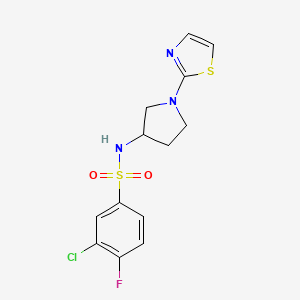
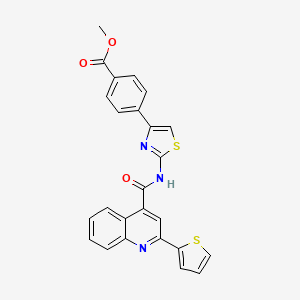
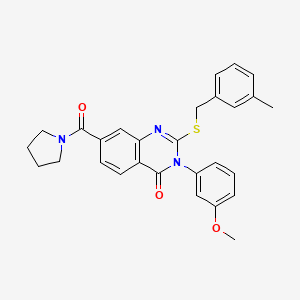
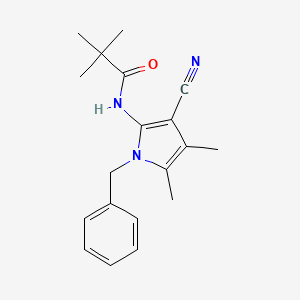
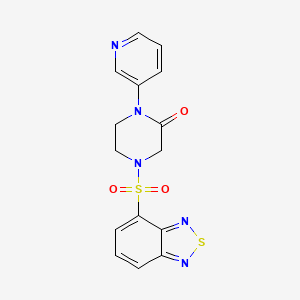
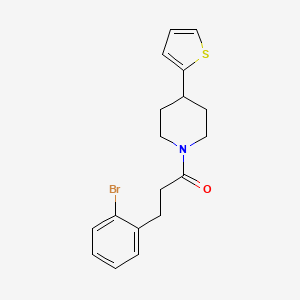
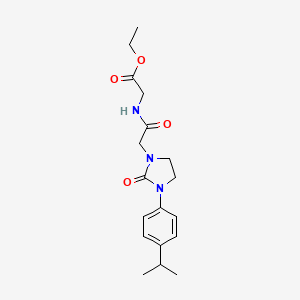
![4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2568234.png)
